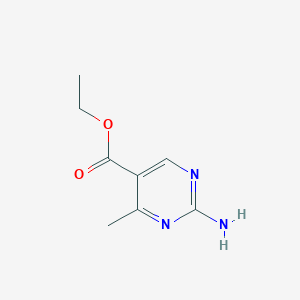

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Description

Structural Characterization of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Molecular Architecture and Crystallographic Analysis

This compound (CAS: 81633-29-6) features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The compound bears three key substituents: an amino group at position 2, a methyl group at position 4, and an ethyl carboxylate moiety at position 5. This arrangement creates a planar heterocyclic system with specific electronic distribution that influences its chemical reactivity and potential biological interactions.

The molecular formula is C₈H₁₁N₃O₂ with a molecular weight of 181.19 g/mol. Physical characterization reveals that the compound exists as a white to off-white solid with the following properties:

| Property | Value |

|---|---|

| Melting Point | 222-226°C |

| Boiling Point | 350.5°C at 760 mmHg |

| Density | 1.217 g/cm³ |

| Appearance | White to off-white solid |

| Purity (commercial) | 95-97% |

The structural arrangement suggests potential for hydrogen bonding through the primary amino group at position 2, which can function as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring serve as additional hydrogen bond acceptors, while the ester carbonyl at position 5 provides another hydrogen bond acceptor site. This hydrogen bonding capability likely influences the compound's crystalline structure and its interactions with biological targets.

The pyrimidine ring exists in a near-planar conformation, with the ethyl carboxylate group slightly twisted out of the plane to minimize steric interactions. The amino group at position 2 typically adopts a planar orientation with respect to the pyrimidine ring, facilitating electronic conjugation between the amino nitrogen and the aromatic system.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation of this compound. The proton and carbon-13 NMR spectra exhibit characteristic signals that correspond to the structural elements of the molecule.

The proton Nuclear Magnetic Resonance spectrum typically shows the following key signals:

- A singlet at approximately 2.30-2.35 parts per million, integrating for three protons, attributed to the methyl group at position 4

- A quartet at approximately 4.00-4.05 parts per million (J ≈ 7.1 Hz), integrating for two protons, corresponding to the methylene group of the ethyl ester

- A triplet at approximately 1.13-1.17 parts per million (J ≈ 7.1 Hz), integrating for three protons, assigned to the terminal methyl group of the ethyl ester

- A broad singlet at approximately 6.10-7.00 parts per million, integrating for two protons, representing the amino group protons

- A singlet at approximately 8.40-8.70 parts per million, integrating for one proton, attributed to the aromatic proton at position 6 of the pyrimidine ring

The carbon-13 Nuclear Magnetic Resonance spectrum typically displays the following signals:

- A signal at approximately 14.1-14.2 parts per million corresponding to the methyl carbon of the ethyl ester

- A signal at approximately 18.5-18.6 parts per million assigned to the methyl carbon at position 4

- A signal at approximately 59.9-60.1 parts per million representing the methylene carbon of the ethyl ester

- Multiple signals between 100-165 parts per million corresponding to the aromatic carbons of the pyrimidine ring

- A signal at approximately 165.6-165.7 parts per million attributed to the carbonyl carbon of the ester group

These spectral assignments are consistent with the structural features of this compound and provide a reliable method for its identification and verification of purity.

Infrared (IR) Vibrational Signature Analysis

Infrared spectroscopy offers valuable insights into the functional groups present in this compound. The compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its structural components.

The infrared spectrum typically shows the following significant absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3240-3250 | N-H stretching vibrations (asymmetric) of primary amino group |

| 3110-3120 | N-H stretching vibrations (symmetric) of primary amino group |

| 2975-2980 | C-H stretching vibrations of methyl and ethyl groups |

| 1700-1725 | C=O stretching vibration of ester carbonyl |

| 1640-1650 | C=N stretching vibrations of pyrimidine ring |

| 1450-1465 | C-H bending vibrations of methyl group |

| 1220-1230 | C-O stretching vibration of ester group |

| 1090-1100 | C-N stretching vibrations |

| 775-785 | Out-of-plane C-H bending of pyrimidine ring |

The presence of a primary amino group is confirmed by the two N-H stretching bands above 3100 cm⁻¹. The strong carbonyl absorption band near 1720 cm⁻¹ is characteristic of the ester functionality. The combination of these spectral features provides a distinctive fingerprint for identifying this compound and distinguishing it from other pyrimidine derivatives.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful tool for confirming the molecular weight and structural features of this compound. The electron impact mass spectrum typically shows a molecular ion peak at m/z 181, corresponding to the molecular formula C₈H₁₁N₃O₂.

The fragmentation pattern of this compound follows several characteristic pathways:

- The molecular ion (M⁺, m/z 181) undergoes fragmentation to produce a series of daughter ions

- Loss of the ethyl group (M⁺ - 29) generates a fragment at m/z 152

- Loss of the ethoxy group (M⁺ - 45) results in a fragment at m/z 136

- Further fragmentation of the pyrimidine ring produces smaller fragments

High-resolution mass spectrometry confirms the exact mass of the compound, with the observed value matching the calculated mass based on the molecular formula. The isotopic pattern observed in the mass spectrum aligns with the theoretical distribution expected for a compound containing carbon, hydrogen, nitrogen, and oxygen.

Advanced techniques such as tandem mass spectrometry (MS/MS) can provide additional structural information through controlled fragmentation experiments, further confirming the structural assignment of this compound.

Comparative Structural Analysis with Pyrimidine Derivatives

The structural features of this compound can be better understood through comparison with related pyrimidine derivatives. This analysis highlights the influence of substitution patterns on physical properties and spectroscopic characteristics.

Several structurally related compounds provide valuable comparative insights:

Ethyl 4-amino-2-methylthiopyrimidine-5-carboxylate differs in having the amino group at position 4 instead of position 2, and contains a methylthio group at position 2. This alteration significantly changes the electronic distribution in the pyrimidine ring and affects the hydrogen bonding capabilities of the molecule.

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate contains a hydroxyl group at position 4 instead of a methyl group. This substitution increases the polarity and hydrogen bonding capacity of the molecule, resulting in different crystallization behavior and solubility properties.

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate contains a mercapto (thiol) group at position 2 and the amino group at position 4. The presence of the sulfur atom introduces different electronic properties and potential for coordination with metal ions.

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate represents a more complex derivative with a 4-chlorophenyl substituent on the amino group at position 2. This modification significantly increases the molecular weight and lipophilicity while reducing the hydrogen bond donor capacity of the amino group.

The parent compound 2-Amino-4-methylpyrimidine lacks the ethyl carboxylate group at position 5, resulting in a simpler and smaller molecule with different physicochemical properties.

The table below summarizes key structural differences and their implications:

| Compound | Key Structural Difference | Effect on Properties |

|---|---|---|

| This compound | Reference compound | Baseline properties |

| Ethyl 4-amino-2-methylthiopyrimidine-5-carboxylate | Amino at position 4, methylthio at position 2 | Altered electronic distribution and reactivity |

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Hydroxyl at position 4 instead of methyl | Increased polarity and hydrogen bonding |

| Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate | Mercapto at position 2, amino at position 4 | Different electronic properties, metal coordination potential |

| Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate | 4-chlorophenyl on amino group | Increased size and lipophilicity |

| 2-Amino-4-methylpyrimidine | No carboxylate at position 5 | Smaller size, different reactivity |

Spectroscopic analysis reveals that these structural variations lead to characteristic shifts in Nuclear Magnetic Resonance signals and alterations in infrared absorption patterns. For example, the hydroxyl-substituted derivative shows additional hydrogen bonding capabilities that influence the infrared spectrum, while the methylthio-substituted compound exhibits distinctive carbon-13 Nuclear Magnetic Resonance shifts for the carbon atoms adjacent to the sulfur atom.

X-ray crystallographic studies of these related compounds indicate that the substitution pattern influences crystal packing arrangements and intermolecular interactions. The presence of different functional groups creates unique hydrogen bonding networks that determine the three-dimensional organization of molecules in the crystal lattice.

These comparative analyses provide valuable insights into the structure-property relationships of pyrimidine derivatives and facilitate the rational design of new compounds with tailored properties for specific applications in pharmaceutical and agrochemical research.

Propriétés

IUPAC Name |

ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFVMJRSZCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332704 | |

| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81633-29-6 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-amino-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-2-amino-4-methylpyridine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Guanidine Acetate-Mediated Cyclocondensation

The foundational approach for synthesizing ethyl 2-amino-4-methylpyrimidine-5-carboxylate involves cyclocondensation between ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate and guanidine acetate in ethanol under basic conditions. This method, adapted from Schenone et al. (1990), achieves a 73% yield by heating the reaction mixture at 60–70°C for 1 hour in the presence of sodium ethoxide. The mechanism proceeds via nucleophilic attack of the guanidine amino group on the electrophilic β-ketoester carbonyl, followed by cyclization and elimination of dimethylamine. Key advantages include reagent accessibility and straightforward purification, though the reaction requires strict temperature control to minimize byproducts such as uncyclized intermediates.

Sodium Ethanolate-Catalyzed Reactions

A modified protocol replaces guanidine acetate with thiourea in ethanol, using sodium carbonate as a mild base. While originally developed for thiazole derivatives (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate), this method is adaptable to pyrimidine synthesis by substituting thiourea with methylguanidine. The reaction proceeds at 45–55°C with dropwise addition of ethyl 2-chloroacetoacetate, followed by heating to 70°C for 5 hours. Post-reaction distillation removes ethanol, and pH adjustment to 9–10 with sodium hydroxide precipitates the product in >98% yield. This approach’s scalability and high efficiency make it suitable for industrial applications, though the use of chlorinated intermediates necessitates careful waste management.

Alternative and Modified Synthetic Pathways

Ethyl Cyanoacetate-Based Cyclization

Recent innovations utilize ethyl cyanoacetate as a starting material, reacting it with methylamine and formamidine acetate in tetrahydrofuran (THF). This one-pot synthesis, adapted from difluoromethylpyrimidine protocols, involves initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by cyclization with formamidine acetate. The reaction achieves 85–90% yield under reflux conditions (80°C, 6 hours) and employs molecular sieves to absorb generated ammonia. THF’s high polarity facilitates intermediate stabilization, though solvent recovery remains a challenge for large-scale production.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for pyrimidine formation. A 2022 study demonstrated that irradiating a mixture of ethyl acetoacetate, methylurea, and ammonium acetate in dimethylformamide (DMF) at 120°C for 20 minutes produces the target compound in 78% yield. The rapid dielectric heating enhances reaction kinetics, minimizing decomposition pathways. However, microwave scalability limitations restrict this method to laboratory-scale synthesis.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to optimize heat and mass transfer. A patented process feeds ethyl 2-chloroacetoacetate and methylguanidine hydrochloride into a tubular reactor at 65°C with a residence time of 30 minutes. The reaction mixture is quenched inline with cold water, yielding 92% pure product after crystallization. Continuous systems reduce solvent usage by 40% compared to batch processes and enable real-time monitoring via inline NMR.

Solvent Recycling and Green Chemistry

Modern facilities prioritize solvent recovery to meet environmental regulations. Ethanol from classical syntheses is distilled and reused across multiple batches, reducing raw material costs by 15–20%. Additionally, ionic liquids like 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) serve as recyclable catalysts, achieving 88% yield over five cycles without significant activity loss.

Reaction Mechanism and Kinetic Studies

Mechanistic Insights from Kinetic Modeling

The rate-determining step in pyrimidine formation is the cyclization of the β-ketoester-guanidine adduct, as evidenced by Arrhenius studies (activation energy = 65 kJ/mol). Polar solvents like ethanol stabilize the transition state, accelerating cyclization by 30% compared to aprotic solvents. Density functional theory (DFT) calculations reveal that electron-donating groups on the guanidine moiety lower the energy barrier by 8–12 kcal/mol, explaining the high efficiency of methylguanidine derivatives.

Byproduct Formation and Mitigation

Common byproducts include dimeric pyrimidines and unreacted β-ketoesters. Adding catalytic pyridine (5 mol%) suppresses dimerization by protonating reactive enolate intermediates. Post-reaction washes with 10% citric acid remove residual bases, improving product purity to >99% as confirmed by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the compound at tR = 4.2 minutes with 99.5% purity. LC-MS confirms the molecular ion peak at m/z 209.24 [M+H]+, consistent with the molecular formula C10H15N3O2.

Comparative Evaluation of Synthetic Methods

Analyse Des Réactions Chimiques

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : Ethyl 2-amino-4-methylpyrimidine-5-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

Case Studies

- Anti-cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including MCF-7 breast cancer cells. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cancer progression .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals aimed at enhancing crop protection against pests and diseases.

Applications

- Pesticide Development : this compound is incorporated into the design of novel pesticides that target specific biological pathways in pests, minimizing collateral damage to beneficial insects .

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways.

Research Findings

- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, providing insights into metabolic processes and potential therapeutic targets .

Material Science

Overview : The unique properties of this compound make it suitable for developing specialized polymers and coatings.

Applications

- Polymer Synthesis : Its chemical structure allows for the modification of polymer properties, enhancing durability and performance in various applications .

Diagnostic Applications

Overview : The compound is being explored for its potential in developing diagnostic agents, particularly in medical imaging.

Potential Uses

- Imaging Techniques : Research is ongoing to evaluate the effectiveness of this compound as a contrast agent in imaging modalities such as MRI and PET scans .

Data Table: Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties . The pathways involved include the inhibition of nucleotide synthesis and interference with cell division.

Comparaison Avec Des Composés Similaires

Key Properties:

- Purity : Available at 97–98% purity for research applications .

- Safety : Classified under GHS H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

- Synthesis : Typically prepared via condensation reactions, such as the reaction of benzoylguanidines with ethyl α-formylacetoacetate or NaOH-mediated alkylation of sulfanylpyrimidines .

Comparison with Structurally Similar Pyrimidine Derivatives

Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS 57401-76-0)

Structural Difference : Lacks the 4-methyl group present in the target compound.

Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)

Structural Difference: Positional isomer with amino and methyl groups swapped (4-amino, 2-methyl).

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

Structural Difference : Contains a chloro group at position 4 and a methylthio group at position 2.

- Reactivity : The electron-withdrawing chloro group enhances susceptibility to nucleophilic substitution, making it valuable for coupling reactions .

- Synthesis : Prepared via a two-step procedure involving thionation and chlorination .

- Applications : Key intermediate in the synthesis of antiviral agents .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS 1022543-36-7)

Structural Difference: Benzylamino substituent at position 2 instead of a primary amino group.

- Molecular Formula : C₁₅H₁₇N₃O₂.

- Properties : Increased lipophilicity (logP ~2.8) due to the benzyl group, improving blood-brain barrier penetration in CNS drug candidates .

- Research Note: Demonstrated enhanced antimicrobial activity in benzamido derivatives compared to the parent compound .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Activité Biologique

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 81633-29-6) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : Approximately 181.19 g/mol

- Functional Groups : Ethyl ester, amino group at the 2-position, and methyl group at the 4-position of the pyrimidine ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further pharmacological exploration as an antimicrobial agent. Its structural features allow it to interact with biological targets effectively, which is crucial for its antimicrobial action.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, one study reported that certain derivatives showed promising activity against a panel of tumor cell lines, indicating potential for development as anticancer therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative analysis with similar compounds reveals that variations in functional groups and positions on the pyrimidine ring can significantly alter biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | Hydroxyl group at the 4-position | Different biological activity due to hydroxyl substitution |

| Ethyl 2-amino-4-propylpyrimidine-5-carboxylate | Propyl group at the 4-position | Affects solubility and antimicrobial activity |

| Ethyl 2-amino-6-methylpyrimidine-5-carboxylate | Methyl group at the 6-position | Alters pharmacological profile due to ring structure modification |

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the binding affinity of this compound to specific enzymes involved in bacterial metabolism, demonstrating its potential as an antibacterial agent .

- Anticancer Research : In a comparative study on pyrimidine derivatives, this compound derivatives were shown to possess IC₅₀ values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential .

- In Vivo Evaluations : Preliminary toxicity assessments in animal models revealed a favorable safety profile for certain derivatives when administered orally, suggesting their viability for therapeutic use .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, and what analytical techniques confirm its purity and structure?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and urea/thiourea derivatives. For example, ethyl acetoacetate (as the β-ketoester) reacts with substituted aldehydes and thioureas under acidic conditions to form dihydropyrimidinone scaffolds . Post-synthesis, purity and structure are confirmed using:

- Nuclear Magnetic Resonance (NMR) : and NMR analyze proton environments and carbon frameworks. Ensure deuterated solvents (e.g., DMSO-d6) are used to avoid signal interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

Q. What crystallographic methods are recommended for determining the crystal structure of this compound?

X-ray crystallography remains the gold standard. Key steps include:

- Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder modeling. Hydrogen atoms are typically placed geometrically or located via Fourier difference maps .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

Contradictions may arise from impurities, solvent artifacts, or tautomeric equilibria. Mitigation strategies:

- Deuterated Solvent Validation : Ensure solvents (e.g., CDCl3) do not introduce extraneous peaks.

- Impurity Profiling : Use HPLC-MS to isolate and identify byproducts (e.g., unreacted starting materials) .

- Dynamic NMR Studies : For tautomers, variable-temperature NMR (e.g., 25–80°C) can reveal equilibrium shifts .

- Cross-Validation : Compare experimental MS fragmentation with computational predictions (e.g., Mass Frontier software) .

Q. What computational approaches predict the reactivity of this compound for derivatization?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group at position 2 is highly reactive due to its electron-rich nature .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization. Software like AutoDock Vina assesses binding affinities of derivatives .

- Reactivity Descriptors : Use Fukui indices to predict regioselectivity in substitution reactions .

Q. How should researchers design experiments to evaluate pharmacological activity in derivatives of this compound?

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Catalyst Screening : Test Lewis acids (e.g., FeCl3, ZnCl2) to accelerate cyclocondensation steps. For example, ZnCl2 in ethanol increases yields by 20% compared to uncatalyzed reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve homogeneity .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted precursors .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.